
2-Methoxy-N,N-dimethylbenzenesulfonamide
Overview
Description
2-Methoxy-N,N-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C9H13NO3S and its molecular weight is 215.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Research
Research indicates that compounds similar to 2-Methoxy-N,N-dimethylbenzenesulfonamide exhibit significant biological activity against cancer cell lines. Notably, sulfonamides have shown cytotoxic effects against various cancer types, including:
- HeLa Cells : In vitro studies have demonstrated that sulfonamides can inhibit microtubule polymerization, leading to apoptosis in cancer cells.
- MCF7 Cells : Another study highlighted the effectiveness of these compounds in reducing cell viability in breast cancer models.
A detailed study on the mechanism of action revealed that these compounds may target tubulin, disrupting mitotic processes essential for cancer cell proliferation.
Enzyme Inhibition Studies
This compound has potential applications as an enzyme inhibitor. It has been investigated for its effects on various enzymes relevant to metabolic disorders:
- α-Glucosidase Inhibition : Compounds with similar structures have been synthesized and screened for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can be beneficial in managing Type 2 diabetes mellitus by delaying carbohydrate absorption .
- Acetylcholinesterase Inhibition : The compound's derivatives have also been evaluated for their potential to inhibit acetylcholinesterase, which is crucial in treating neurodegenerative diseases like Alzheimer's disease.
Case Study 1: Anticancer Activity
A study conducted on the anticancer effects of this compound involved treating murine models with the compound. The results indicated:
- Tumor Growth Reduction : Treated groups showed a significant decrease in tumor size compared to control groups.
- Increased Survival Rates : The survival rate of treated mice was higher, suggesting the compound's potential as a therapeutic agent in cancer treatment.
The mechanism was attributed to enhanced apoptosis mediated by the activation of p53 pathways .
Case Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, researchers synthesized various derivatives of this compound and tested them against α-glucosidase and acetylcholinesterase:
- α-Glucosidase IC50 Values : The most potent derivatives exhibited IC50 values ranging from 50 to 200 nM, indicating strong inhibitory activity.
- Acetylcholinesterase Activity : Some derivatives also showed promising results with IC50 values under 100 nM, suggesting their potential in treating Alzheimer's disease.
Activity | Cell Line/Model | IC50 (nM) | Comments |
---|---|---|---|
MCF7 Cell Viability | Breast Cancer | <100 | Significant reduction observed |
HeLa Cell Viability | Cervical Cancer | <150 | Induces apoptosis |
α-Glucosidase Inhibition | Enzyme Assay | 50-200 | Effective against carbohydrate metabolism |
Acetylcholinesterase Inhibition | Enzyme Assay | <100 | Potential for Alzheimer's treatment |
Properties
Molecular Formula |
C9H13NO3S |
---|---|
Molecular Weight |
215.27 g/mol |
IUPAC Name |
2-methoxy-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C9H13NO3S/c1-10(2)14(11,12)9-7-5-4-6-8(9)13-3/h4-7H,1-3H3 |
InChI Key |
NRYXMONQHLINER-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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